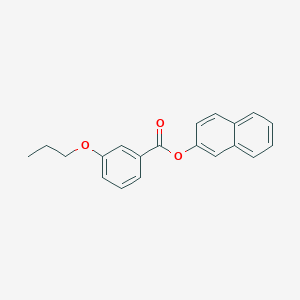

2-Naphthyl 3-propoxybenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H18O3 |

|---|---|

Molecular Weight |

306.4g/mol |

IUPAC Name |

naphthalen-2-yl 3-propoxybenzoate |

InChI |

InChI=1S/C20H18O3/c1-2-12-22-18-9-5-8-17(14-18)20(21)23-19-11-10-15-6-3-4-7-16(15)13-19/h3-11,13-14H,2,12H2,1H3 |

InChI Key |

GOUPJCGPVNZKKU-UHFFFAOYSA-N |

SMILES |

CCCOC1=CC=CC(=C1)C(=O)OC2=CC3=CC=CC=C3C=C2 |

Canonical SMILES |

CCCOC1=CC=CC(=C1)C(=O)OC2=CC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Q & A

Q. What are the established synthetic routes for 2-Naphthyl 3-propoxybenzoate, and how is its purity validated?

- Methodological Answer : The compound is synthesized via esterification of 3-propoxybenzoic acid with 2-naphthol, typically using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under anhydrous conditions . Purification involves column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) . Structural validation employs 1H/13C NMR (e.g., δ 7.2–8.5 ppm for aromatic protons) and mass spectrometry (e.g., molecular ion peak at m/z corresponding to C₁₉H₁₈O₃) . Elemental analysis (C, H, N) further confirms stoichiometric purity .

Q. What are the critical solubility and stability parameters for handling this compound in experimental settings?

- Methodological Answer : The compound is lipophilic, with solubility in organic solvents like DCM, chloroform, and THF, but limited solubility in water. Stability studies recommend storage at –20°C under inert atmosphere to prevent hydrolysis of the ester bond. Degradation under UV light or acidic/basic conditions necessitates pH-neutral buffers in biological assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound synthesis?

- Methodological Answer : Yield optimization involves:

- Catalyst screening : Substituent-sensitive catalysts (e.g., DMAP for steric hindrance mitigation) .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-synthesis solvent removal .

- Temperature control : Reactions at 50–60°C balance activation energy and side-product formation.

Example: Substituent positioning (e.g., 2-naphthyl vs. 4-biphenyl groups) impacts yield due to steric effects (e.g., 84% vs. 53% yields in analogous syntheses) .

Q. How do structural modifications of this compound influence its enzyme inhibition activity?

- Methodological Answer : SAR (Structure-Activity Relationship) studies focus on:

- Aromatic substituents : Electron-withdrawing groups (e.g., nitro) enhance binding to hydrophobic enzyme pockets.

- Ester linkage stability : Replacing the ester with an amide improves metabolic stability but may reduce solubility.

Example: In β4GalT inhibition studies, 2-naphthyl derivatives achieved Kᵢ values as low as 0.01 mM, suggesting optimal steric bulk for target interaction .

Q. How can contradictory spectral data (e.g., NMR shifts) for this compound derivatives be resolved?

- Methodological Answer : Contradictions arise from:

- Tautomerism : Use variable-temperature NMR to identify dynamic equilibria.

- Impurity interference : Cross-validate with HPLC-MS and elemental analysis .

Example: Discrepancies in aromatic proton shifts may resolve via 2D NMR (COSY, HSQC) to confirm coupling patterns .

Q. What computational approaches predict the binding affinity of this compound with biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD (Molecular Dynamics) simulations model interactions with enzymes like β4GalT. Key parameters:

- Ligand protonation states : Adjusted via pKa prediction tools (e.g., MarvinSuite).

- Binding free energy : Calculated using MM-PBSA/GBSA methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.